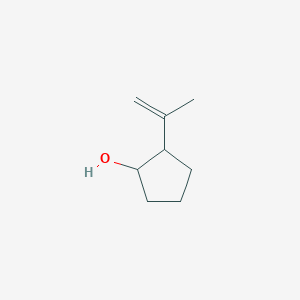

2-(Prop-1-en-2-yl)cyclopentan-1-ol

Description

Contextualization within Cyclopentanoid Chemistry

The compound 2-(prop-1-en-2-yl)cyclopentan-1-ol is a member of the cyclopentanoids, a broad class of organic compounds characterized by a cyclopentane (B165970) ring. This structural motif is widespread in nature and is a key component of many biologically active molecules. unibe.ch The cyclopentane ring provides a rigid and defined three-dimensional structure that is essential for the biological activity of these natural products. fiveable.me

Cyclopentanoids are integral to modern medicinal and bio-organic chemistry. studysmarter.co.uk Their versatile structures are found in a multitude of biochemical and pharmacological systems, making them pivotal to the development of therapeutic agents. studysmarter.co.uk The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships within this important class of molecules.

Significance of Cyclopentane Ring Systems in Synthetic Organic Chemistry

The synthesis of cyclopentane rings is a significant area of focus in organic chemistry due to their prevalence in natural products and their utility as building blocks for more complex molecules. studysmarter.co.uk The construction of these five-membered rings can be challenging, and numerous methods have been developed to achieve this. baranlab.org

The importance of cyclopentane ring systems stems from several key aspects:

Ubiquity in Natural Products: Cyclopentane rings are found in a vast array of natural products, including prostaglandins, steroids, and terpenes. fiveable.mefastercapital.com Prostaglandins, for instance, are lipid signaling molecules with a cyclopentane core that are involved in physiological processes like inflammation and pain regulation. fiveable.me

Structural Scaffold: The cyclopentane ring provides a robust and predictable scaffold for the construction of complex three-dimensional molecules. fiveable.me Its unique geometry and reactivity allow for specific modifications and functionalization, which can significantly alter the biological properties of the resulting compounds. fiveable.me

Synthetic Challenges and Opportunities: Unlike six-membered rings, which can be readily formed through well-established reactions like the Diels-Alder reaction, the synthesis of cyclopentanes often requires more specialized methods. baranlab.org This has spurred the development of novel synthetic strategies, including various cycloaddition, radical cyclization, and rearrangement reactions. organic-chemistry.orgrsc.org

The development of methods to synthesize functionalized cyclopentanes, such as those bearing hydroxyl and alkenyl groups like in this compound, is crucial for accessing new chemical space and developing novel molecules with potential applications in medicine and materials science. unibe.ch

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C8H14O |

| 2-(Prop-1-en-2-yl)cyclopentan-1-one (B8757888) | C8H12O |

| Arachidonic acid | C20H32O2 |

| Prostaglandins | Varies |

| Steroids | Varies |

Structure

3D Structure

Properties

CAS No. |

380600-30-6 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-prop-1-en-2-ylcyclopentan-1-ol |

InChI |

InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h7-9H,1,3-5H2,2H3 |

InChI Key |

VSIRBXGTDNIZNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCCC1O |

Origin of Product |

United States |

Nomenclature and Stereochemical Aspects of 2 Prop 1 En 2 Yl Cyclopentan 1 Ol

Systematic IUPAC Naming Conventions for Substituted Cyclopentanols

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for the systematic naming of organic compounds, ensuring that each name corresponds to a single, unique structure. For 2-(prop-1-en-2-yl)cyclopentan-1-ol, the naming process begins with identifying the principal functional group and the parent hydrocarbon.

The parent hydrocarbon is a five-membered ring, hence "cyclopentane". The presence of a hydroxyl (-OH) group, which is the principal functional group, changes the suffix from "-ane" to "-ol", making the parent name "cyclopentanol". libretexts.org According to IUPAC rules, the carbon atom bearing the principal functional group is assigned the lowest possible number, which in this case is 1. libretexts.org

The ring is then numbered to give the other substituents the lowest possible locants. In this molecule, there is a "prop-1-en-2-yl" group attached to the cyclopentanol (B49286) ring. To assign the lowest number to this substituent, the numbering proceeds from the hydroxyl-bearing carbon (C1) to the carbon with the propenyl group, making it C2.

The substituent is a three-carbon chain with a double bond between the first and second carbons, and it is attached to the cyclopentane (B165970) ring at its second carbon. This gives it the name "prop-1-en-2-yl". Therefore, the full systematic IUPAC name is This compound .

Isomerism and Chirality in Cyclopentanol Derivatives

The structure of this compound allows for several types of isomerism, primarily stereoisomerism, which relates to the different spatial arrangements of its atoms. libretexts.org

Geometric Isomerism: Due to the cyclic nature of the cyclopentane ring, the substituents—the hydroxyl group and the prop-1-en-2-yl group—can be oriented on the same side of the ring plane (cis) or on opposite sides (trans). libretexts.orglibretexts.org This results in two distinct geometric isomers, also known as diastereomers: cis-2-(prop-1-en-2-yl)cyclopentan-1-ol and trans-2-(prop-1-en-2-yl)cyclopentan-1-ol. These isomers are unique compounds with different physical properties. libretexts.org

Chirality and Enantiomers: Chirality, or "handedness," is a key feature of this molecule. A molecule is chiral if it is not superimposable on its mirror image. khanacademy.org The sources of chirality in this compound are its stereocenters. A stereocenter is an atom, typically carbon, bonded to four different groups. lumenlearning.com In this compound, the carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the prop-1-en-2-yl group (C2) are both chiral centers.

With two chiral centers, the maximum number of possible stereoisomers is 2n, where n is the number of chiral centers. For this molecule, there are 22 = 4 possible stereoisomers. libretexts.org These four stereoisomers exist as two pairs of enantiomers. One pair of enantiomers has the cis configuration, and the other pair has the trans configuration.

| Isomer Type | Name | Relationship |

| Geometric Isomer | cis-2-(prop-1-en-2-yl)cyclopentan-1-ol | Diastereomer of the trans isomer |

| Geometric Isomer | trans-2-(prop-1-en-2-yl)cyclopentan-1-ol | Diastereomer of the cis isomer |

| Enantiomers | (1R,2S)-2-(prop-1-en-2-yl)cyclopentan-1-ol & (1S,2R)-2-(prop-1-en-2-yl)cyclopentan-1-ol | Non-superimposable mirror images (trans) |

| Enantiomers | (1R,2R)-2-(prop-1-en-2-yl)cyclopentan-1-ol & (1S,2S)-2-(prop-1-en-2-yl)cyclopentan-1-ol | Non-superimposable mirror images (cis) |

Determination of Relative Configuration in Stereoisomers

The relative configuration of stereoisomers, i.e., whether they are cis or trans, is typically determined using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. wordpress.comnmrwiki.org The coupling constant (J-value) between protons on adjacent carbons in the cyclopentane ring can reveal their relative orientation. Generally, a larger coupling constant is observed between protons that are in a trans orientation compared to those in a cis orientation. researchgate.net

Infrared (IR) spectroscopy can also be a valuable tool. While diastereomers and other isomers often have very similar IR spectra, advanced algorithms can be used to automatically match spectra and provide a quantitative measure of similarity, which can help in distinguishing between them. nih.gov

Assignment of Absolute Configuration Utilizing Cahn-Ingold-Prelog (CIP) Rules

To assign the absolute configuration (R or S) to each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied. myheplus.commasterorganicchemistry.comlibretexts.org This system provides an unambiguous way to describe the three-dimensional arrangement of substituents around a chiral center.

The process involves two main steps for each chiral center:

Assigning Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atoms directly bonded to it. The atom with the highest atomic number gets the highest priority (1), and the one with the lowest gets the lowest priority (4). youtube.com If there is a tie, one moves to the next atoms along the chains until a point of difference is found. myheplus.com

Determining R/S Configuration: The molecule is then oriented so that the lowest-priority group (4) points away from the viewer. youtube.com The direction of the path from the highest priority group (1) to the second (2) and then to the third (3) is observed. If the path is clockwise, the configuration is designated as R (from the Latin rectus, meaning right). If the path is counter-clockwise, it is designated as S (from the Latin sinister, meaning left). libretexts.orgyoutube.com

This procedure is carried out for both the C1 and C2 chiral centers to determine the full absolute configuration of a particular stereoisomer, such as (1R, 2S)-2-(prop-1-en-2-yl)cyclopentan-1-ol.

Mechanistic Studies and Reactivity Profiles of 2 Prop 1 En 2 Yl Cyclopentan 1 Ol

Transformations Involving the Hydroxyl Group

The secondary alcohol functionality in 2-(prop-1-en-2-yl)cyclopentan-1-ol is a prime site for various chemical modifications, including oxidation and derivatization.

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 2-(prop-1-en-2-yl)cyclopentan-1-one (B8757888). libretexts.orglibretexts.orgnih.gov This transformation is a fundamental process in organic synthesis, often employed to introduce a carbonyl group for further functionalization. Several reagents are effective for this purpose, with Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) being among the most common. libretexts.orglibretexts.orgwikipedia.org

The Dess-Martin oxidation is known for its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups, which is particularly advantageous for a molecule with an additional double bond. wikipedia.orgorganic-chemistry.org The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate, where an acetate (B1210297) ligand acts as a base to abstract the proton alpha to the hydroxyl group, leading to the formation of the ketone. wikipedia.org

PCC is another widely used oxidant that can convert secondary alcohols to ketones. libretexts.orglibretexts.org It is a milder alternative to chromic acid and can be used in dichloromethane (B109758) (CH₂Cl₂). libretexts.org

| Reagent | Conditions | Product | Notes |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | 2-(Prop-1-en-2-yl)cyclopentan-1-one | Mild conditions, high yields, good for sensitive substrates. wikipedia.orgorganic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 2-(Prop-1-en-2-yl)cyclopentan-1-one | Milder than chromic acid, avoids over-oxidation. libretexts.orglibretexts.org |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature | 2-(Prop-1-en-2-yl)cyclopentan-1-one | Stronger oxidant, less common for substrates with other sensitive groups. |

This table presents common oxidation reagents for secondary alcohols and their expected application to this compound.

The hydroxyl group can be derivatized to form ethers and esters, which can serve as protecting groups or introduce new functionalities into the molecule.

Esterification: The alcohol can be converted to an ester by reacting with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is typically catalyzed by an acid or a base. For instance, reaction with butyryl chloride in the presence of a base like pyridine (B92270) would yield 2-(prop-1-en-2-yl)cyclopentyl butanoate. This type of transformation is fundamental in the synthesis of various organic molecules. nih.gov In some cases, enzymatic processes can also be employed for esterification or trans-esterification. nih.gov

Etherification: The formation of an ether from the alcohol can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, treating this compound with NaH followed by the addition of propargyl bromide would result in the formation of the corresponding propargyl ether. unizg.hr

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Carboxylic acid (e.g., Butanoic acid) + Acid catalyst | Ester (e.g., 2-(Prop-1-en-2-yl)cyclopentyl butanoate) |

| Esterification | Acyl chloride (e.g., Acetyl chloride) + Base (e.g., Pyridine) | Ester (e.g., 2-(Prop-1-en-2-yl)cyclopentyl acetate) |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., Propargyl bromide) | Ether (e.g., 1-(Prop-1-en-2-yl)-2-(prop-2-yn-1-yloxy)cyclopentane) |

This table illustrates common derivatization reactions for the hydroxyl group of this compound.

Reactions of the Prop-1-en-2-yl Moiety

The exocyclic double bond of the prop-1-en-2-yl group is a site of unsaturation that can undergo a variety of addition and cycloaddition reactions.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The prop-1-en-2-yl group can participate in both ring-closing metathesis (RCM) and cross-metathesis (CM). wikipedia.orgorganic-chemistry.orglibretexts.org

Ring-Closing Metathesis (RCM): For RCM to occur, a second double bond must be present in the molecule. If the hydroxyl group of this compound is derivatized with a moiety containing a terminal alkene (e.g., an allyl ether), an intramolecular metathesis reaction can lead to the formation of a new cyclic structure. organic-chemistry.orgnih.govpsu.edu This reaction is typically catalyzed by ruthenium-based catalysts such as Grubbs' first or second-generation catalysts. organic-chemistry.orgharvard.edu

Cross-Metathesis (CM): In cross-metathesis, the prop-1-en-2-yl group can react with another olefin in the presence of a metathesis catalyst. organic-chemistry.orgbeilstein-journals.org This intermolecular reaction can be used to introduce new functional groups onto the side chain of the cyclopentane (B165970) ring. The selectivity of the cross-metathesis can be influenced by the nature of the catalyst and the reaction partner. organic-chemistry.org

| Metathesis Type | Reaction Partner | Catalyst | Potential Product Class |

| Ring-Closing Metathesis (RCM) | An intramolecular terminal alkene | Grubbs' Catalyst (1st or 2nd Gen) | Fused or spirocyclic structures |

| Cross-Metathesis (CM) | A terminal or internal alkene (e.g., Allyl alcohol) | Grubbs' or Schrock's Catalysts | Modified side-chain alkene |

| Ring-Opening Cross-Metathesis (ROCM) | A strained cyclic alkene (e.g., Norbornene derivative) | Ruthenium alkylidene catalysts | Ring-opened products with new functionalities nih.gov |

This table provides an overview of potential olefin metathesis reactions involving the prop-1-en-2-yl group.

The double bond of the prop-1-en-2-yl group can act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions.

Diels-Alder Reaction: As a substituted alkene, the prop-1-en-2-yl group can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. wikipedia.org The reactivity of the dienophile can be influenced by the substituent on the cyclopentane ring. For example, oxidation of the alcohol to the ketone would increase the electron-withdrawing nature of the substituent, potentially enhancing the reactivity of the dienophile with electron-rich dienes. The reaction with a diene like cyclopentadiene (B3395910) could lead to the formation of a norbornene-type adduct. nih.gov

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between the prop-1-en-2-yl group and another alkene can lead to the formation of a cyclobutane (B1203170) ring. This type of reaction is typically initiated by UV light and can be used to construct strained ring systems.

| Cycloaddition Type | Reaction Partner | Conditions | Product Type |

| Diels-Alder [4+2] | Conjugated diene (e.g., Cyclopentadiene, Butadiene) | Thermal or Lewis acid catalysis | Cyclohexene derivative (e.g., a spirocyclic or fused system) wikipedia.orgnih.gov |

| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Photochemical (UV light) | Cyclobutane derivative |

This table outlines potential cycloaddition reactions for the prop-1-en-2-yl moiety.

The double bond of the prop-1-en-2-yl group can be reduced to a single bond through catalytic hydrogenation. This reaction converts the prop-1-en-2-yl group into an isopropyl group, resulting in the formation of 2-isopropylcyclopentan-1-ol. This transformation is typically carried out using hydrogen gas (H₂) and a metal catalyst. youtube.com

Common catalysts for this reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is generally performed under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or ethyl acetate. The choice of catalyst and reaction conditions can be important to avoid the reduction of other functional groups if the alcohol has been derivatized. For instance, milder conditions might be necessary to selectively reduce the double bond without affecting a carbonyl group if the alcohol has been oxidized.

| Catalyst | Hydrogen Source | Typical Solvent | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Ethyl Acetate | 2-Isopropylcyclopentan-1-ol |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | 2-Isopropylcyclopentan-1-ol |

| Raney Nickel | H₂ gas | Ethanol | 2-Isopropylcyclopentan-1-ol |

| Sodium Borohydride (NaBH₄) / Cerium(III) chloride (CeCl₃) | - | Methanol | No reaction with the alkene, reduces a ketone if present unizg.hr |

This table summarizes common methods for the reduction of the prop-1-en-2-yl group.

Epoxidation Reactions (e.g., Selective Homoallylic Epoxidation)

The epoxidation of this compound, a homoallylic alcohol, presents a unique challenge in stereoselective synthesis. The spatial separation between the directing hydroxyl group and the reactive double bond is greater than in allylic alcohols, often leading to lower levels of stereocontrol with common epoxidizing agents. wikipedia.org However, significant advancements have been made using transition metal catalysts that can effectively bridge this distance and induce high levels of asymmetry.

Catalytic systems based on vanadium, tungsten, and niobium have shown particular promise for the asymmetric epoxidation of homoallylic alcohols. organic-chemistry.orgnih.govorganic-chemistry.orglibretexts.org Vanadium catalysts, when used with chiral hydroxamic acid ligands, can overcome the limitations of traditional methods like the Sharpless epoxidation, which is highly effective for allylic alcohols but not for their homoallylic counterparts. nih.gov These reactions are sensitive to the steric environment, but the hydroxyl group can effectively direct the oxidant to one face of the alkene. wikipedia.org

Researchers have developed chiral bishydroxamic acid (BHA) ligands for vanadium that facilitate the epoxidation of homoallylic alcohols with high enantioselectivity. organic-chemistry.orgnih.gov Similarly, tungsten-bishydroxamic acid complexes have been employed for the asymmetric epoxidation of both allylic and homoallylic alcohols using aqueous hydrogen peroxide, offering an environmentally benign pathway to chiral epoxides. organic-chemistry.org These methods demonstrate that despite the increased distance, the hydroxyl group of this compound can serve as an effective handle for directing selective epoxidation.

Table 1: Representative Catalytic Systems for Asymmetric Epoxidation of Homoallylic Alcohols

| Catalyst System | Oxidant | Ligand Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Vanadium Complex | Cumene Hydroperoxide (CHP) | Chiral Bishydroxamic Acid (BHA) | Up to 96% | organic-chemistry.orgnih.gov |

| Tungsten Complex | Hydrogen Peroxide (H₂O₂) | Chiral Bishydroxamic Acid (BHA) | 84–98% | organic-chemistry.org |

| Niobium Complex | Urea Hydrogen Peroxide (UHP) | Salan-type Ligands | High | libretexts.org |

Cyclopentane Ring System Transformations

The cyclopentane core of this compound is a versatile scaffold for various structural modifications, including ring expansions, contractions, and pericyclic reactions.

Ring Expansion and Contraction Reactions

Transformations that alter the size of the cyclopentane ring are valuable synthetic strategies. While specific studies on the ring expansion of this compound are not prevalent, related systems demonstrate the feasibility of such reactions. For instance, the treatment of bicyclic diols with lead tetraacetate can lead to the formation of new chiral cyclopentane derivatives, indicating pathways for ring modification. colab.ws

Ring contraction reactions provide another route to functionalized five-membered rings. Methodologies such as the Favorskii rearrangement in related six-membered ring systems can produce cyclopentane carboxylic acid derivatives. nih.gov These established transformations suggest that with appropriate functional group manipulation, the cyclopentane ring of this compound could be susceptible to analogous expansion or contraction pathways, leading to valuable cyclohexanone (B45756) or cyclobutane derivatives, respectively.

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful method for constructing complex molecular architectures with high stereospecificity. ebsco.comlibretexts.org The structure of this compound, or its derivatives, allows for participation in several types of pericyclic reactions.

One of the most relevant transformations for this class of compounds is the di-π-methane rearrangement, a photochemical reaction. Studies on structurally similar 2-(prop-2-enyl)cyclopent-2-enones have shown that irradiation leads to a di-π-methane rearrangement, yielding vinylcyclopropane (B126155) products. rsc.org This reaction is believed to proceed via a triplet excited state. rsc.org The efficiency of this rearrangement can be influenced by substituents on the alkenyl side chain, which may provide alternative energy dissipation pathways, such as Z-E isomerization. rsc.org

Other pericyclic reactions, such as intramolecular Diels-Alder or ene reactions, could be envisaged for derivatives of this compound where the side chain is further elaborated to contain a diene or an enophile, respectively. msu.edu These reactions are governed by the principles of orbital symmetry and provide predictable stereochemical outcomes. libretexts.orgslideshare.net

Table 2: Photochemical Reactivity of Related 2-Alkenyl-Cyclopentenone Systems

| Substrate | Reaction Type | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-(Prop-2-enyl)cyclopent-2-enone | Di-π-methane Rearrangement | Vinylcyclopropane | Reaction proceeds from a triplet excited state. | rsc.org |

| Side-chain substituted 2-(prop-2-enyl)cyclopent-2-enone | Z-E Isomerization | Isomerized Alkene | Side-chain substitution offers an alternative energy dissipation pathway, inhibiting rearrangement. | rsc.org |

Proposed Reaction Mechanisms and Intermediates

The reactivity of this compound is often dictated by the formation of highly reactive intermediates, such as radicals and carbenes, which open up unique mechanistic pathways.

Radical Intermediates and Pathways

Radical-mediated reactions offer a complementary approach to ionic transformations and are often initiated under mild conditions. thieme-connect.de For this compound, radical intermediates can be generated at several positions. For example, hydrogen atom abstraction from the tertiary carbon bearing the hydroxyl group would generate a stabilized radical. Alternatively, the addition of a radical species to the isopropenyl double bond would form a tertiary radical.

These radical intermediates can undergo a variety of subsequent reactions. Intramolecular cyclization is a common pathway, particularly in the presence of transition metals like manganese(III) acetate, which can mediate oxidative free-radical cyclizations. thieme-connect.de Photochemical conditions can also generate radical intermediates. In studies of related 2-(alkenyloxy)cycloalk-2-enones, irradiation leads to the formation of a 1,4-diradical via initial cyclization, which then proceeds to the final product. acs.org This suggests that under photochemical or radical-initiating conditions, this compound could undergo intramolecular cyclization to form bicyclic structures. rsc.orgacs.org

Carbene Intermediates (e.g., Cyclopropyl (B3062369) Gold Carbenes)

While not directly applicable to this compound itself, the transformation of this compound into an enyne derivative opens up powerful synthetic possibilities involving carbene intermediates. Gold-catalyzed cycloisomerizations of 1,n-enynes are well-established reactions that proceed through highly reactive cyclopropyl gold(I) carbene-like intermediates. acs.orgresearchgate.net

If the hydroxyl group of this compound were to be converted into an alkyne, the resulting molecule would be a 1,6-enyne. Upon treatment with a gold(I) catalyst, this substrate would be expected to undergo a cyclization cascade. rsc.orgresearchgate.net The gold catalyst activates the alkyne, promoting a nucleophilic attack from the alkene. This generates a key cationic intermediate that is best described as a cyclopropyl gold(I) carbene. acs.orgbeilstein-journals.org This intermediate can then undergo a variety of subsequent transformations, including rearrangements or trapping by nucleophiles, to generate complex polycyclic architectures with high atom economy. acs.orgbeilstein-journals.org The study of these gold-catalyzed reactions has provided deep insight into the nature and reactivity of these unique carbene species. rsc.orgresearchgate.net

Diradical Processes (e.g., 1,4-Diradical Intermediates)

Detailed mechanistic studies focusing specifically on diradical processes involving this compound are not extensively available in the reviewed scientific literature. However, insights can be drawn from the photochemical behavior of structurally related compounds, such as 2-(prop-2-enyl)cyclopent-2-enones. These analogous systems are known to undergo reactions that proceed through diradical intermediates, particularly the di-π-methane rearrangement.

The di-π-methane rearrangement is a photochemical reaction that typically occurs in molecules containing two π-systems separated by a saturated carbon atom, a structural feature present in this compound. wikipedia.orgscribd.comiupac.org This rearrangement proceeds via the formation of a 1,4-diradical intermediate. For related 2-(prop-2-enyl)cyclopent-2-enones, sensitization and quenching experiments have suggested that these rearrangements originate from a triplet excited state. rsc.org The process is often inefficient for certain structures due to the dissipation of triplet energy through "free-rotor" effects in the alkenyl side chain. rsc.orgrsc.org

While direct evidence is lacking for this compound, it is plausible that upon photochemical excitation, it could also engage in reactions involving diradical intermediates. For instance, intramolecular hydrogen abstraction or cycloaddition reactions could potentially lead to the formation of 1,4- or 1,5-diradical species. However, without specific experimental or computational studies on this compound, the nature and reactivity of such potential diradical intermediates remain speculative.

Advanced Spectroscopic and Structural Elucidation of 2 Prop 1 En 2 Yl Cyclopentan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules in solution. It provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, DEPT)

One-dimensional (1D) NMR techniques offer the initial and fundamental spectroscopic fingerprint of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their integration (relative ratios), and their coupling patterns (spin-spin splitting), which reveals adjacent proton relationships. For 2-(prop-1-en-2-yl)cyclopentan-1-ol, characteristic signals would include those for the vinyl protons of the isopropenyl group, the proton on the hydroxyl-bearing carbon (carbinol proton), and the aliphatic protons of the cyclopentane (B165970) ring.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the sp² hybridized carbons of the alkene and the sp³ carbon attached to the electron-withdrawing hydroxyl group would resonate at lower fields compared to the other saturated carbons of the cyclopentane ring.

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For example, a DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This allows for the confident assignment of each carbon type within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, (1R,2R)-2-Isopropenyl-5-methylcyclohexan-1-ol This table presents data for a structurally related derivative to illustrate typical chemical shifts and assignments.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | 72.9 | 3.52 | d |

| 2 | 55.0 | 2.15 | ddd |

| 3 | 34.8 | 1.30, 2.05 | m |

| 4 | 31.5 | 1.10, 1.85 | m |

| 5 | 31.0 | 1.65 | m |

| 6 | 42.4 | 0.95, 1.75 | m |

| 7 | 148.4 | - | - |

| 8 | 110.1 | 4.75, 4.86 | s |

| 9 | 21.0 | 1.76 | s |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, HMBC, ROESY)

Two-dimensional (2D) NMR experiments are essential for establishing connectivity and spatial relationships between atoms, which are often not discernible from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton coupling networks, identifying which protons are adjacent to one another. It is instrumental in tracing the connectivity within the cyclopentane ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, irrespective of their bonding connectivity. It is a key tool for determining the relative stereochemistry of the molecule, for example, whether the hydroxyl and prop-1-en-2-yl groups are on the same side (cis) or opposite sides (trans) of the cyclopentane ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For an alcohol like this compound, a characteristic fragmentation would be the loss of a water molecule (18 amu).

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the vibrations of chemical bonds in a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it a quick and effective method for functional group identification. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the alcohol group (around 3600-3200 cm⁻¹), C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) carbons, a C=C stretching absorption for the double bond (around 1640 cm⁻¹), and a C-O stretching band (around 1200-1000 cm⁻¹).

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration | Typical Frequency (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3600-3200 (broad) |

| Alkene | =C-H Stretch | 3100-3000 |

| Alkane | C-H Stretch | 3000-2850 |

| Alkene | C=C Stretch | 1680-1620 |

Chiroptical Spectroscopy (Electronic Circular Dichroism) for Chiral Analysis

Due to the presence of stereocenters, this compound is a chiral molecule. Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, each enantiomer produces a unique ECD spectrum, which is a mirror image of the other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a specific absolute configuration (e.g., R or S), the absolute stereochemistry of the molecule can be determined.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. By analyzing the diffraction pattern of X-rays passing through the crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. This method not only confirms the molecular connectivity but also provides the absolute configuration of all stereocenters, offering definitive proof of the molecule's structure in the solid state.

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, LC-MS)

The separation and analysis of this compound and its derivatives are crucial for their characterization, quality control, and stereochemical determination. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques widely employed for these purposes. Due to the non-polar nature of the cyclopentane ring and the presence of a hydroxyl group, reversed-phase HPLC is a common and effective approach.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the analysis of this compound and its related compounds. This technique separates molecules based on their hydrophobicity.

General Methodological Approach:

A typical RP-HPLC method for the analysis of cyclic monoterpene alcohols involves a C18 stationary phase. The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities that may be present in a sample mixture. For applications requiring mass spectrometry detection, a volatile acid like formic acid is often added to the mobile phase to improve ionization efficiency. sielc.com

Chiral Separations:

Given that this compound possesses chiral centers, the separation of its enantiomers and diastereomers is of significant interest. Chiral HPLC is the method of choice for this purpose. This can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of various chiral compounds, including cyclic alcohols. The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic or reversed-phase system, is critical for achieving enantioseparation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the structural elucidation and quantification of this compound and its derivatives, especially when dealing with complex matrices or low concentrations.

Ionization and Detection:

For monoterpene alcohols, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization sources. ESI is particularly suitable for these compounds, often leading to the formation of protonated molecules [M+H]⁺ or adducts with mobile phase components. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by analyzing the fragmentation patterns of the parent ions.

The table below outlines a general-purpose HPLC and LC-MS method suitable for the analysis of this compound and its derivatives, based on established methods for similar monoterpene alcohols.

Table 1: Illustrative HPLC and LC-MS Parameters for the Analysis of this compound

| Parameter | HPLC Method | LC-MS Method |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B in 20 min | 40-90% B in 15 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 205 nm | ESI-MS (Positive Ion Mode) |

| Ionization Source | - | Electrospray Ionization (ESI) |

| Scan Mode | - | Full Scan (m/z 100-500) |

| MS/MS Fragmentation | - | Product ion scan of [M+H]⁺ |

Research Findings:

While specific research focusing exclusively on the HPLC and LC-MS analysis of this compound is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For instance, the analysis of "Cyclopentanol, 1-(2-propenyl)-", an isomer, can be performed using a reverse-phase HPLC method with a Newcrom R1 or C18 column and a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com This methodology is readily adaptable for this compound.

Furthermore, research on the analysis of monoterpene alcohols in various matrices, such as essential oils and biological fluids, highlights the utility of LC-MS for their sensitive detection and quantification. These studies often employ gradient elution with C18 columns and ESI-MS detection, demonstrating the broad applicability of these techniques to the analysis of compounds with similar structural features.

Theoretical and Computational Investigations of 2 Prop 1 En 2 Yl Cyclopentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-(prop-1-en-2-yl)cyclopentan-1-ol at the molecular level. These calculations, typically employing methods like Density Functional Theory (DFT), provide deep insights into the electron distribution and energy of the molecule, which in turn govern its stability and reactivity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analysis of the electronic structure of this compound can reveal the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals. Such studies are crucial for understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Computational methods like DFT with functionals such as B3LYP or M06-2X and basis sets like 6-31G(d,p) or cc-pVTZ are commonly employed for this purpose. These calculations can generate molecular orbitals, electron density maps, and electrostatic potential surfaces. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate the regions of the molecule most likely to act as an electron donor and acceptor, respectively. For this compound, the HOMO is expected to be localized on the electron-rich C=C double bond of the propenyl group and the oxygen atom of the hydroxyl group, while the LUMO is likely to be associated with the antibonding orbitals of the same groups.

Table 1: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value | Computational Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G(d,p) |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G(d,p) |

Note: The data in this table is hypothetical and serves as a representation of the type of results obtained from quantum chemical calculations.

Energetic Landscape Mapping

The energetic landscape of this compound is characterized by various conformers and the energy barriers that separate them. Mapping this landscape is essential for understanding the molecule's conformational preferences and dynamic behavior. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, primarily the "envelope" and "half-chair" forms. maricopa.eduyoutube.com The orientation of the hydroxyl and propenyl groups further increases the number of possible conformers.

By systematically rotating the rotatable bonds and exploring the ring puckering, a potential energy surface (PES) can be generated. High-level theoretical computations are used to determine the geometries and relative energies of the different minima on this surface, which correspond to stable conformers. The relative energies of these conformers are influenced by a combination of factors including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding between the hydroxyl group and the π-system of the propenyl group.

Table 2: Relative Energies of Plausible Conformers of this compound

| Conformer | Ring Pucker | Substituent Orientation (OH, Propenyl) | Relative Energy (kcal/mol) |

| I | Envelope | Equatorial, Equatorial | 0.00 |

| II | Envelope | Axial, Equatorial | 1.2 |

| III | Half-Chair | Pseudo-equatorial, Pseudo-equatorial | 0.8 |

| IV | Half-Chair | Pseudo-axial, Pseudo-equatorial | 2.1 |

Note: The data in this table is hypothetical, based on typical energy differences observed in substituted cyclopentanols, and serves to illustrate the expected outcomes of such an analysis.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the reaction pathways, identifying intermediates and transition states, and calculating activation energies, a detailed understanding of the reaction kinetics and selectivity can be achieved.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of transition states is crucial for understanding the reaction mechanism. For reactions involving this compound, such as acid-catalyzed dehydration or oxidation, computational methods can be used to locate the transition state structures.

These calculations involve optimizing the geometry to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The structure of the transition state reveals the nature of bond-breaking and bond-forming processes. For instance, in an acid-catalyzed dehydration, the transition state would likely show an elongated C-O bond and a partially formed C=C double bond within the ring or involving the side chain.

Activation Energy Calculations

The activation energy is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computationally, the activation energy is calculated as the difference in energy between the transition state and the reactants. nih.gov DFT methods are well-suited for these calculations. acs.org

By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For example, in the dehydration of this compound, several isomeric alkenes could be formed. Calculating the activation energies for the formation of each of these products would predict the major product of the reaction.

Table 3: Calculated Activation Energies for a Hypothetical Acid-Catalyzed Dehydration of this compound

| Reaction Pathway | Product | Activation Energy (kcal/mol) |

| A | 1-(Prop-1-en-2-yl)cyclopent-1-ene | 25.4 |

| B | 3-(Prop-1-en-2-yl)cyclopent-1-ene | 28.1 |

| C | (E/Z)-2-(Propan-2-ylidene)cyclopentan-1-one | 30.5 |

Note: The data in this table is hypothetical and for illustrative purposes to show the kind of results obtained from such calculations.

Conformational Analysis and Molecular Dynamics

The biological activity and chemical reactivity of a flexible molecule like this compound are often dependent on its three-dimensional structure and dynamic behavior. Conformational analysis and molecular dynamics simulations provide insights into these aspects. nih.govlibretexts.org

Conformational analysis aims to identify the stable conformations of the molecule and their relative populations. As mentioned in section 7.1.2, the cyclopentane ring can adopt non-planar conformations to relieve strain. youtube.com The interplay between the ring pucker and the orientation of the two substituents leads to a complex conformational landscape. Experimental techniques like NMR spectroscopy can be complemented by computational studies to provide a detailed picture of the conformational equilibrium. nih.gov

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of the molecule. nih.gov By solving Newton's equations of motion for the atoms of the molecule, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms change over time. These simulations can reveal the transitions between different conformations, the flexibility of the molecule, and how it interacts with its environment, such as a solvent or a biological receptor. MD simulations can be particularly useful for understanding how the molecule might bind to an active site of an enzyme or a receptor. nih.gov

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models are built by establishing a mathematical relationship between the molecular descriptors of a set of compounds and their experimentally determined properties.

Although a specific QSPR model for this compound has not been documented, research on other terpene-based systems demonstrates the utility of such predictive modeling. For instance, studies on terpene-based eutectic solvent systems have successfully used models like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) to predict their physicochemical properties. mdpi.com These models can estimate properties such as density, surface tension, and refractive index. mdpi.comresearchgate.net

For a compound like this compound, a QSPR study would involve the following conceptual steps:

Data Collection: A dataset of compounds structurally similar to this compound with known experimental values for a specific property (e.g., boiling point, viscosity, solubility) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using computational chemistry software. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would be used to build a model that correlates the calculated descriptors with the experimental property.

Model Validation: The predictive power of the developed model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSPR study on a series of cyclopentanol (B49286) derivatives could yield a predictive equation for a property like aqueous solubility. For example, a study on a set of alcohols used the optimization of correlation weights of local graph invariants to model their aqueous solubility with high accuracy. nih.gov

To illustrate the type of data generated in such studies, the following table presents experimental and predicted physicochemical properties for terpene-based eutectic solvent systems, demonstrating the application of predictive models. mdpi.com

| Eutectic System | Property | Experimental Value | Predicted Value (UNIFAC) | Predicted Value (COSMO-RS) |

| Thymol:Borneol | Density (g/cm³) | 0.935 | 0.921 | 0.945 |

| Thymol:Camphor | Surface Tension (mN/m) | 33.4 | 31.8 | 34.2 |

| Menthol:Borneol | Refractive Index | 1.462 | 1.459 | 1.465 |

| Menthol:Camphor | Density (g/cm³) | 0.918 | 0.905 | 0.928 |

This table is illustrative and based on data for terpene-based systems, not this compound itself.

Application of Machine Learning in Chemical Space Exploration (e.g., Neural Networks)

Machine learning (ML), particularly deep learning with neural networks, has emerged as a powerful tool for exploring the vast chemical space and predicting molecular properties. elsevierpure.comchemrxiv.orgarxiv.org These methods can learn complex, non-linear relationships between molecular structures and their properties, often outperforming traditional QSPR models. nih.gov For a molecule like this compound, ML models could be employed for a variety of predictive tasks.

The general workflow for applying machine learning to chemical property prediction involves:

Molecular Representation: Molecules are converted into machine-readable formats. This can range from simple molecular fingerprints to more complex graph-based representations where atoms are nodes and bonds are edges. arxiv.org

Model Training: A machine learning model, such as a graph neural network (GNN) or a recurrent neural network (RNN), is trained on a large dataset of molecules with known properties. mdpi.com During training, the model learns to identify the structural features that are most influential for a given property.

Prediction: Once trained, the model can be used to predict the properties of new, uncharacterized molecules like this compound.

Recent advancements have led to the development of sophisticated architectures like directed message-passing neural networks (D-MPNNs) which have shown great promise in predicting various chemical properties. nih.govmdpi.com Furthermore, the development of user-friendly platforms aims to make these powerful tools more accessible to a broader range of chemists. arxiv.org

A study on a large dataset of cyclic molecules, called Ring Vault, utilized machine learning models to predict key electronic properties. The AIMNet2 model, which incorporates 3D conformational information, demonstrated high accuracy in predicting properties like the HOMO-LUMO gap, ionization potential, and electron affinity. chemrxiv.org

The following table conceptualizes how machine learning models could be applied to predict various properties of this compound, based on models trained on relevant chemical datasets.

| Property to Predict | Machine Learning Model | Input Representation | Potential Application |

| Boiling Point | Graph Neural Network (GNN) | Molecular Graph | Predicting physical state and purification conditions. |

| Solubility in Water | Recurrent Neural Network (RNN) | SMILES String | Formulation and environmental fate prediction. |

| Biological Activity | Deep Neural Network (DNN) | Molecular Fingerprints | Virtual screening for potential therapeutic applications. |

| Spectroscopic Data (e.g., NMR) | Convolutional Neural Network (CNN) | 2D Molecular Structure | Aiding in structure elucidation and identification. |

This table is a conceptual representation of potential machine learning applications and does not represent existing models for this compound.

The exploration of the chemical space around this compound using generative models, a subset of machine learning, could also lead to the design of novel analogs with tailored properties. These models can learn the underlying patterns of a given set of molecules and generate new, chemically valid structures with desired characteristics.

Concluding Remarks and Future Research Perspectives

Current Challenges in the Synthesis and Chemical Derivatization

The synthesis and subsequent chemical modification of 2-(prop-1-en-2-yl)cyclopentan-1-ol are fraught with challenges, primarily centered on achieving high levels of stereocontrol and chemoselectivity.

A significant hurdle lies in the diastereoselective reduction of the corresponding ketone, 2-(prop-1-en-2-yl)cyclopentan-1-one (B8757888). The presence of the adjacent isopropenyl group can influence the approach of a reducing agent to the carbonyl group, potentially leading to a mixture of cis and trans diastereomers. Research on the reduction of similar 2-allyl-2-carbomethoxy cyclopentanone (B42830) derivatives suggests that interactions, such as carbonyl-π stacking, can play a crucial role in determining the stereochemical outcome. tandfonline.com The relative orientation of the isopropenyl group and the incoming hydride reagent dictates the facial selectivity of the reduction, and controlling this can be a considerable synthetic challenge. The choice of reducing agent and reaction conditions is therefore critical to obtaining the desired diastereomer with high purity.

Another key challenge is the chemoselective derivatization of the two reactive functional groups: the hydroxyl group and the isopropenyl double bond. Protecting group strategies are often necessary to selectively react one group while leaving the other intact. For instance, the selective protection of the hydroxyl group is required if chemical modifications are intended for the isopropenyl moiety, such as through epoxidation or dihydroxylation. Conversely, if derivatization of the alcohol is the goal, the reactivity of the double bond towards certain reagents must be considered to avoid undesired side reactions.

The table below summarizes the key challenges in the synthesis and derivatization of this compound.

| Challenge | Description | Key Considerations |

| Diastereoselective Ketone Reduction | Controlling the stereochemistry at the C1 position during the reduction of 2-(prop-1-en-2-yl)cyclopentan-1-one to form the desired cis or trans alcohol. | Choice of reducing agent, solvent, temperature, and potential for catalyst control. |

| Chemoselective Derivatization | Selectively reacting either the hydroxyl group or the isopropenyl group in the presence of the other. | Use of protecting groups, regioselective reagents, and careful optimization of reaction conditions. |

| Stereocontrol in Derivatization | Controlling the stereochemical outcome of reactions at the isopropenyl group, which can be influenced by the adjacent stereocenter of the alcohol. | Use of chiral reagents or catalysts, and substrate-controlled diastereoselectivity. |

Emerging Methodologies for Targeted Structural Modification

Overcoming the challenges in the synthesis and modification of this compound can be addressed by leveraging emerging synthetic methodologies. These modern techniques offer new avenues for achieving greater efficiency and selectivity.

Catalytic methods are also at the forefront of modern organic synthesis and offer powerful tools for the targeted modification of this compound. For instance, the development of novel catalysts for the diastereoselective reduction of ketones could provide a more efficient route to the desired alcohol isomer. Furthermore, catalytic methods for the functionalization of the isopropenyl group, such as asymmetric epoxidation or dihydroxylation, could be employed to introduce new stereocenters with high control.

[3+2] Cycloaddition reactions , often catalyzed by transition metals, represent an emerging strategy for the construction of the cyclopentane (B165970) ring itself with high stereocontrol. rsc.orgnih.gov These methods could potentially be adapted for the synthesis of precursors to this compound, allowing for the introduction of desired substituents and stereochemistry from the outset.

The table below highlights some emerging methodologies applicable to the synthesis and modification of this compound.

| Methodology | Potential Application | Anticipated Advantages |

| One-Pot Synthesis | Sequential formation of the cyclopentanone and its reduction to the alcohol. | Increased efficiency, reduced waste, and time savings. |

| Asymmetric Catalysis | Diastereoselective reduction of the ketone; asymmetric functionalization of the isopropenyl group. | High stereocontrol, access to enantiomerically pure products. |

| [3+2] Cycloaddition Reactions | Stereoselective synthesis of the substituted cyclopentane ring. | Control over multiple stereocenters in a single step. |

| C-H Functionalization | Direct introduction of functional groups at specific C-H bonds on the cyclopentane ring. | Atom economy and novel synthetic disconnections. |

Potential for Further Mechanistic Discovery

The structure of this compound also presents opportunities for fundamental mechanistic studies, particularly in the realm of reaction dynamics and computational chemistry.

Computational studies can provide valuable insights into the transition states of reactions involving this molecule. scirp.orgrsc.orgnih.gov For example, density functional theory (DFT) calculations could be used to model the diastereoselective reduction of the ketone precursor, helping to elucidate the factors that govern the stereochemical outcome. Such studies could rationalize the observed product distributions and guide the rational design of more selective catalysts and reaction conditions.

Mechanistic investigations of cyclization reactions involving the isopropenyl group and the hydroxyl group are another area ripe for exploration. The proximity of these two functional groups could facilitate intramolecular reactions, leading to the formation of bicyclic structures. Understanding the mechanisms of such cyclizations, whether they proceed through ionic or radical pathways, could have implications for the synthesis of complex natural products. For instance, the biosynthesis of certain iridoid monoterpenes involves the cyclization of acyclic precursors, and studying analogous reactions with this compound could provide valuable chemical models for these biological processes. nih.govnih.gov

The potential for discovering new reaction pathways and understanding the intricate details of reaction mechanisms makes this compound a valuable substrate for future research in physical organic chemistry and reaction methodology.

Q & A

Basic: What are the established synthetic routes for 2-(Prop-1-en-2-yl)cyclopentan-1-ol, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via hydroboration-oxidation of 2-(cyclopent-1-en-1-yl) derivatives. For example, BH₃·Me₂S is added to 2-(cyclopent-1-en-1-yl)furan at 0°C, followed by oxidation with H₂O₂/NaOH to yield the trans-alcohol with 63% efficiency . Optimization involves temperature control (e.g., -25°C for enantioselective synthesis) and chiral catalysts like (+)-IpcBH₂, which achieves 92% yield and high stereochemical purity . Key parameters include reagent stoichiometry, reaction time, and post-reaction purification (e.g., ether extraction and solvent evaporation).

Advanced: How can stereoselectivity be controlled during the synthesis of this compound?

Methodological Answer:

Enantiomeric control requires chiral auxiliaries or asymmetric catalysts. For instance, (+)-IpcBH₂ induces a (1R,2R)-configuration via stereospecific boron coordination with the cyclopentene substrate. The reaction is conducted at -25°C to minimize thermal racemization, followed by controlled oxidation. Characterization via chiral HPLC or optical rotation measurements validates enantiomeric excess (>90% ee) . Competing pathways (e.g., radical intermediates) must be suppressed using anaerobic conditions or radical scavengers.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify hydroxyl (δ 1.5–2.0 ppm) and cyclopentyl proton environments. DEPT-135 confirms secondary alcohol connectivity .

- GC/MS : Electron ionization (EI) at 70 eV detects molecular ions (e.g., m/z 152 for C₉H₁₄O) and fragmentation patterns (e.g., loss of H₂O or cyclopentyl groups) .

- IR Spectroscopy : O–H stretching (3200–3600 cm⁻¹) and C=C (1650 cm⁻¹) confirm functional groups .

Advanced: How can contradictory data in reaction yields or spectral profiles be resolved?

Methodological Answer:

Contradictions often arise from impurities or side reactions. For example, incomplete oxidation may leave residual alkene, altering NMR/GC-MS results. Solutions include:

- Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) to isolate the target compound.

- Control experiments (e.g., omitting H₂O₂ to identify unreacted intermediates).

- Cross-validation with literature data (e.g., comparing retention indices in GC-MS with databases like NIST) .

Basic: What are the key applications of this compound in organic chemistry research?

Methodological Answer:

- Intermediate in heterocycle synthesis : The hydroxyl and alkene groups participate in cycloadditions (e.g., Diels-Alder) to form bicyclic structures .

- Chiral building block : Used in asymmetric synthesis of pharmaceuticals (e.g., prostaglandin analogs) via Mitsunobu or Sharpless epoxidation .

- Ligand design : The cyclopentanol moiety coordinates transition metals (e.g., Ru or Pd) in catalytic systems .

Advanced: What mechanistic insights explain the compound’s reactivity in oxidation or reduction reactions?

Methodological Answer:

- Oxidation : The allylic alcohol undergoes dehydrogenation to form cyclopentenone derivatives. CrO₃ or KMnO₄ in acidic media generates ketones via radical or carbocation intermediates . Competing epoxidation (with peracids) is avoided by pH control.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the alkene, but selectivity requires low pressure (1–2 atm) to preserve the hydroxyl group . Computational modeling (DFT) predicts transition states to optimize regioselectivity .

Basic: How is purity assessed, and what thresholds are acceptable for research-grade material?

Methodological Answer:

- HPLC : Purity >95% (area under the curve) with a C18 column and UV detection at 210 nm.

- Melting point : Sharp range (e.g., 85–87°C) indicates crystallinity and absence of solvates.

- Elemental analysis : C/H/O ratios within ±0.3% of theoretical values .

Advanced: What strategies mitigate competing pathways in functionalization reactions (e.g., etherification vs. esterification)?

Methodological Answer:

- Protecting groups : TBSCl silates the hydroxyl group to prevent undesired nucleophilic attack during alkylation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 etherification, while THF promotes esterification with acyl chlorides.

- Catalyst choice : DMAP accelerates ester formation, while NaH deprotonates the alcohol for Williamson ether synthesis .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (TLV: 50 ppm).

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: How does the compound’s conformational flexibility impact its biological activity?

Methodological Answer:

Molecular dynamics simulations reveal that the cyclopentanol ring adopts envelope or half-chair conformations, affecting binding to enzymes (e.g., cyclooxygenase). Pharmacophore modeling identifies the hydroxyl and alkene as critical for hydrogen bonding and hydrophobic interactions . Bioactivity assays (e.g., enzyme inhibition) are conducted in Tris buffer (pH 7.4) with 1% DMSO to assess IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.